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Compound of Interest

Compound Name: Scutellarein

Cat. No.: B1681691

Audience: Researchers, scientists, and drug development professionals.
Introduction

Scutellarein is a flavone, a class of flavonoids, found in various plants such as Scutellaria
lateriflora. It is the aglycone of Scutellarin. This compound and its derivatives are of significant
interest to the pharmaceutical industry due to their wide range of biological activities, including
anti-inflammatory, antioxidant, and anti-cancer properties. The precise structural
characterization of Scutellarein is fundamental for understanding its structure-activity
relationships and for quality control in drug development. Nuclear Magnetic Resonance (NMR)
spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of
such natural products. This application note provides a detailed protocol and corresponding *H-
and 13C-NMR data for the analysis of Scutellarein in Dimethyl Sulfoxide-de (DMSO-ds).

Chemical Structure and Atom Numbering

The chemical structure of Scutellarein with the standard flavonoid numbering system is shown
below. This numbering is used for the assignment of NMR signals.

l».Chemical structure of Scutellarein with atom numbering
Figure 1. Structure of Scutellarein with standard atom numbering.
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'H-NMR and **C-NMR Spectral Data

The following tables summarize the *H- and 3C-NMR chemical shifts for Scutellarein recorded

in DMSO-de. The data is compiled from representative literature values for Scutellarein and its

close structural analogs[1].

Table 1: *H-NMR Data of Scutellarein in DMSO-des (600 MHZz)

Chemical Shift (6,

Coupling Constant

Atom Position Multiplicity

ppm) (J, Hz)
3 6.83 S
8 6.29 S
2', 6 8.07 d 8.7
3,5 6.93 d 8.7
5-OH 12.82 br s
4'-OH 10.34 brs
7-OH 5.44 brs

s: singlet, d: doublet, br s: broad singlet

Table 2: 3C-NMR Data of Scutellarein in DMSO-ds (151 MHZz)
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Atom Position Chemical Shift (6, ppm)
2 163.9
3 102.3
4 181.7
5 156.9
6 98.9
7 157.2
8 125.1
9 149.2
10 103.4
1 121.0
2', 6 128.9
3,5 116.0
4" 161.1

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of Scutellarein is provided
below.

1. Sample Preparation
» Weigh approximately 5-10 mg of purified Scutellarein.

e Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of
DMSO-ds is recommended due to its excellent solubilizing power for flavonoids and its ability
to allow for the observation of exchangeable hydroxyl protons[2].

o Vortex the mixture until the sample is completely dissolved.
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e Transfer the solution into a standard 5 mm NMR tube.
2. NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz) for
optimal resolution and sensitivity.

e 'H-NMR Spectroscopy:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

[e]

Spectral Width: ~16 ppm, centered around 6-8 ppm.

o

Number of Scans: 16-64 scans, depending on the sample concentration.

[¢]

Relaxation Delay (d1): 1-2 seconds.

[¢]

Acquisition Time: ~3-4 seconds.

[e]

Temperature: 298 K (25 °C).

o 13C-NMR Spectroscopy:
o Pulse Program: Proton-decoupled pulse program with NOE (e.g., 'zgpg30).
o Spectral Width: ~220 ppm, centered around 100-120 ppm.

o Number of Scans: 1024-4096 scans are typically required due to the low natural
abundance of 13C.

o Relaxation Delay (d1): 2 seconds.
o Acquisition Time: ~1-2 seconds.
o Temperature: 298 K (25 °C).

3. Data Processing

e Apply a Fourier transform to the acquired Free Induction Decay (FID).
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o Perform phase correction and baseline correction.

» Reference the spectra. For DMSO-ds, the residual solvent peak can be set to 4 2.50 ppm for
1H spectra and 6 39.52 ppm for 3C spectra.

Workflow and Pathway Diagrams

NMR Analysis Workflow

The logical flow from sample preparation to final structural confirmation is a critical process in
analytical chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681691#h-nmr-and-c-nmr-analysis-of-scutellarein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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